![molecular formula C26H41NO2 B13903025 (9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a synthetic compound with the molecular formula C26H41NO2. It is characterized by the presence of a methoxybenzyl group attached to an octadecadienamide backbone. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as linoleic acid and 3-methoxybenzylamine.
Amidation Reaction: Linoleic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-methoxybenzylamine under basic conditions to form the desired amide.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
Industrial Production Methods
Industrial production of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadecadienamide backbone can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to its corresponding saturated amide using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran, followed by the addition of alkyl halides.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide has several scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxybenzyl)linoleamide: Similar structure but lacks the specific double bond configuration of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide.
N-(3-Methoxybenzyl)oleamide: Contains a single double bond in the fatty acid chain.
N-(3-Methoxybenzyl)stearamide: Saturated fatty acid chain without double bonds.
Uniqueness
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is unique due to its specific double bond configuration (9Z,12Z), which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C26H41NO2 |
|---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C26H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h7-8,10-11,18-20,22H,3-6,9,12-17,21,23H2,1-2H3,(H,27,28)/b8-7+,11-10+ |
InChI Key |
BMQBTHWVNBJSPS-ZDVGBALWSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
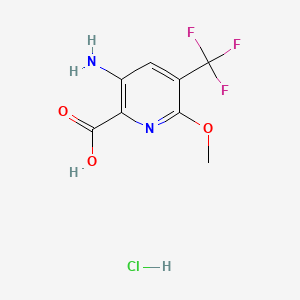
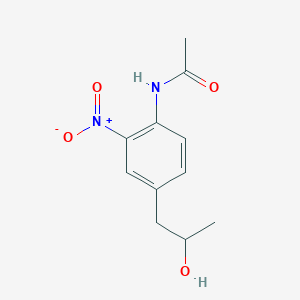

![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13902972.png)
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)

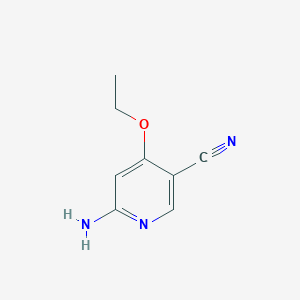
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
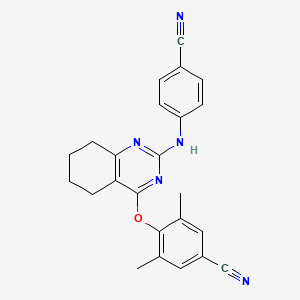
![(2S)-2-amino-N-[(3-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13903030.png)
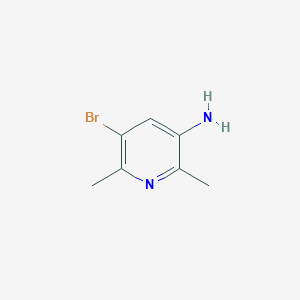

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
